molecular formula C27H31N3O2 B2695380 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide CAS No. 946315-97-5

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide

Cat. No.: B2695380
CAS No.: 946315-97-5
M. Wt: 429.564
InChI Key: HDKLEJAJJFLNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide features a benzamide core substituted with a 4-methoxy group. The ethyl linker connects two distinct moieties: a 4-(dimethylamino)phenyl group and a 1,2,3,4-tetrahydroisoquinolin-2-yl heterocycle. The dimethylamino group introduces basicity, while the tetrahydroisoquinoline ring provides conformational rigidity.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2/c1-29(2)24-12-8-21(9-13-24)26(30-17-16-20-6-4-5-7-23(20)19-30)18-28-27(31)22-10-14-25(32-3)15-11-22/h4-15,26H,16-19H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKLEJAJJFLNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(dimethylamino)phenyl derivatives, followed by the introduction of the tetrahydroisoquinoline moiety and the final coupling with 4-methoxybenzamide. Common reagents used in these reactions include dimethylamine, isoquinoline derivatives, and methoxybenzoyl chloride. Reaction conditions may vary, but they generally involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features and Functional Groups

A comparative analysis of key structural analogs is summarized in Table 1:

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name / Identifier Benzamide Substituents Heterocyclic Group Key Additional Features Reference
Target Compound 4-Methoxy 1,2,3,4-Tetrahydroisoquinolin-2-yl 4-(Dimethylamino)phenyl ethyl linker -
Compound 4,5-Dimethoxy 3,4-Dihydro-1H-isoquinolin-2-yl 2-Amino, 6,7-dimethoxy isoquinoline
Compound 4-(1H-Tetrazol-1-yl) None 4-Hydroxy-3-methoxyphenyl, tetrazole
Etobenzanid (Pesticide, ) 4-(Ethoxymethoxy) None 2,3-Dichlorophenyl
Key Observations:

Benzamide Substitution: The 4-methoxy group in the target compound contrasts with 4,5-dimethoxy () and 4-(tetrazol-1-yl) (). Methoxy groups enhance lipophilicity and metabolic stability, while tetrazole introduces acidity, acting as a bioisostere for carboxylic acids . Pesticide analogs like etobenzanid prioritize halogenated phenyl groups (e.g., 2,3-dichlorophenyl) for agrochemical activity, differing from the target’s dimethylamino-phenyl moiety .

Heterocyclic Moieties: The target’s tetrahydroisoquinoline is fully saturated, offering greater conformational stability compared to the dihydroisoquinoline in . ’s compound lacks a heterocyclic amine but incorporates a tetrazole ring, which influences hydrogen-bonding capacity and pharmacokinetics .

The dimethylamino group in the target may enhance solubility and membrane permeability compared to halogenated or hydroxylated analogs .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C28H33N3O3
  • Molecular Weight : 459.59 g/mol

The structure features a dimethylamino group attached to a phenyl ring, which is further linked to a tetrahydroisoquinoline moiety and a methoxybenzamide group. This unique configuration is believed to contribute to its diverse biological activities.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Receptor Interaction : It has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may explain its potential effects in mood regulation and neuroprotection.
  • Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, thereby providing neuroprotective benefits.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in neurodegenerative processes.

Antidepressant Activity

Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. In particular:

  • Forced Swim Test : The compound significantly reduced immobility time compared to control groups, indicating potential antidepressant properties.
  • Chronic Mild Stress Model : Administration led to improvements in behavioral despair and anhedonia markers.

Antinociceptive Effects

The compound also shows promise in pain management:

  • Acute Pain Models : In rodent models of acute pain (e.g., formalin test), it produced dose-dependent reductions in pain response.
  • Chronic Pain Models : Its efficacy in neuropathic pain models suggests potential utility in treating conditions like fibromyalgia or diabetic neuropathy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antidepressant effects in rodent models; reduced immobility in forced swim tests (ED50 = 15 mg/kg).
Study 2 Showed substantial antinociceptive activity in formalin-induced pain models; effective at doses as low as 10 mg/kg.
Study 3 Investigated antioxidant properties; demonstrated a reduction in oxidative stress markers in neuronal cell cultures.

Q & A

Q. What are the key synthetic strategies for preparing N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Amide bond formation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate condensation between carboxylic acid derivatives and amines .
  • Tetrahydroisoquinoline incorporation : Alkylation or reductive amination steps to introduce the tetrahydroisoquinoline moiety, often requiring controlled pH and temperature .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC or NMR .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :
  • Spectroscopic techniques :
  • 1H/13C NMR to confirm substituent connectivity and stereochemistry.
  • ESI-MS for molecular weight validation .
  • Chromatography : HPLC to assess purity (>95% required for biological assays) .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer :
  • Anticancer activity : Cell viability assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa), with IC50 values calculated .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/peptide substrates .
  • Receptor binding : Radioligand displacement studies (e.g., for GPCRs) to measure Ki values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural analogs : Compare activity with derivatives (e.g., methoxy vs. ethoxy substituents) to identify pharmacophores .
  • Off-target effects : Employ proteome-wide profiling (e.g., CETSA or thermal shift assays) to validate specificity .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Metabolic stability : Introduce deuterium at labile positions or modify substituents (e.g., replacing methoxy with trifluoromethoxy) to reduce CYP450-mediated degradation .
  • Blood-brain barrier penetration : LogP optimization (target 2–5) via substituent tuning (e.g., dimethylamino for lipophilicity) .

Q. How do molecular dynamics simulations inform its mechanism of action?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or DNA).
  • Free-energy calculations : MM-GBSA to rank binding affinities of analogs .
  • Allosteric modulation : Identify conformational changes in targets via 100-ns MD trajectories .

Q. What are the challenges in stereochemical control during synthesis?

  • Methodological Answer :
  • Chiral centers : Use enantioselective catalysts (e.g., BINAP-metal complexes) or chiral auxiliaries .
  • Racemization risk : Monitor reaction pH (<7) and temperature (<40°C) during amide bond formation .
  • Analytical resolution : Chiral HPLC or CD spectroscopy to confirm enantiopurity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.